molecular formula C22H16FN3O5 B15032287 methyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B15032287
M. Wt: 421.4 g/mol
InChI Key: DPTVVQCOAOWCTP-LICLKQGHSA-N
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Description

Methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate is a complex organic compound that features an indole core, a fluorophenyl group, and a diazinan-5-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the fluorophenyl group and the diazinan-5-ylidene moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole core and the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: It is used in the production of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors.

Mechanism of Action

The mechanism of action of methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and triggering specific biological responses. The pathways involved may include inhibition of enzyme activity, alteration of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(5E)-1-(2-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indole-2-carboxylate
  • Ethyl 3-{[(5E)-1-[(4-fluorophenyl)methyl]-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indole-2-carboxylate

Uniqueness

Methyl 2-(3-{[(5E)-1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl}-1H-indol-1-yl)acetate stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its fluorophenyl group enhances its binding affinity to molecular targets, while the diazinan-5-ylidene moiety contributes to its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C22H16FN3O5

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[3-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate

InChI

InChI=1S/C22H16FN3O5/c1-31-19(27)12-25-11-13(16-4-2-3-5-18(16)25)10-17-20(28)24-22(30)26(21(17)29)15-8-6-14(23)7-9-15/h2-11H,12H2,1H3,(H,24,28,30)/b17-10+

InChI Key

DPTVVQCOAOWCTP-LICLKQGHSA-N

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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